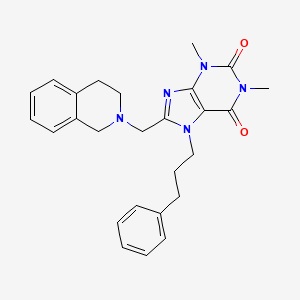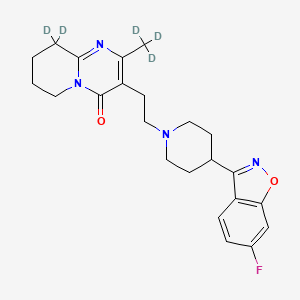
Risperidone-D5
Overview
Description
Risperidone is a second-generation atypical antipsychotic medication used to treat a number of mental health disorders including schizophrenia, bipolar mania, psychosis, or as an adjunct in severe depression . It works by changing the effects of chemicals in the brain .
Molecular Structure Analysis
Risperidone is a D2/5HT2 antagonist with limited affinity for other receptors . It’s major metabolite 9-hydroxyrisperidone has similar activity and is marketed as paliperidone . More detailed molecular structure analysis would require specific scientific tools and expertise.
Physical And Chemical Properties Analysis
Risperidone is a small molecule with the chemical formula C23H27FN4O2 . It’s well absorbed when taken orally and has a volume of distribution of 1 to 2 L/kg . More detailed physical and chemical properties would require specific scientific tools and expertise.
Scientific Research Applications
Subheading
Genetic Influence on Risperidone EfficacyRisperidone, commonly used as an antipsychotic in India, shows varied treatment responses influenced by genetic factors. A study conducted in North India on schizophrenia patients treated with risperidone identified significant associations between dopamine D2 (DRD2), serotonergic (5HT2A) receptor, and CYP2D6 gene polymorphisms and the treatment response. The study revealed that the presence of specific genotypes in DRD2 and 5-HT2A genes was more likely to be associated with non-response to risperidone (Kaur et al., 2017).
Risperidone and Schizophrenia Treatment
Subheading
Efficacy of Risperidone in SchizophreniaRisperidone's efficacy and safety in treating schizophrenia were confirmed in a study involving 60 subjects. The study reported significant improvement in 90% of patients treated with risperidone, as measured by the Positive and Negative Syndrome Scale (PANSS). This finding reinforces risperidone's role in managing schizophrenia symptoms (Bravo-Mehmedbašić, 2011).
Comparative Pharmacology of Risperidone
Subheading
Molecular Differences in Risperidone and PaliperidoneRisperidone and its active metabolite, paliperidone, exhibit differences in receptor binding and effects on neuronal firing and mitochondrial function. These differences are significant at the molecular level, with implications for synaptic plasticity and neuronal firing. The presence of a hydroxyl group in paliperidone contributes to its increased hydrophilicity compared to risperidone, affecting mitochondrial movement and function (Corena-McLeod, 2015).
Risperidone in Immune Function
Subheading
Risperidone's Impact on Immune ResponseRisperidone modulates the cytokine and chemokine release of dendritic cells and induces TNF-α-directed apoptosis in neutrophils. This study indicates that risperidone can affect immune function by altering cytokine production in mature dendritic cells and influencing T-cell production. These findings suggest a broader role of risperidone in modulating the body's immune responses (Chen et al., 2012).
Risperidone and Serotonin Receptors
Subheading
Effects on Serotonin Receptors in Developing RatsRisperidone's long-term effects on serotonin receptor subtypes in the brains of juvenile rats were investigated. The study found selective and dose-dependent increases in 5-HT(1A) receptor levels in specific brain regions, indicating differential effects on serotonin receptor subtypes. This highlights the drug's impact on developing brains, particularly in young patients (Choi et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9,9-dideuterio-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-(trideuteriomethyl)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i1D3,4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-SGEUAGPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C([2H])([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Risperidone-D5 | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid](/img/structure/B2424432.png)
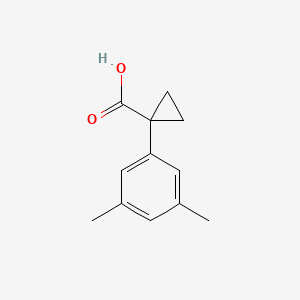
![1-[2-(Quinazolin-4-ylsulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2424436.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2424437.png)
![5-(4-Fluorophenyl)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-3-carboxamide](/img/structure/B2424438.png)
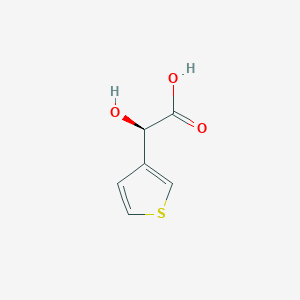
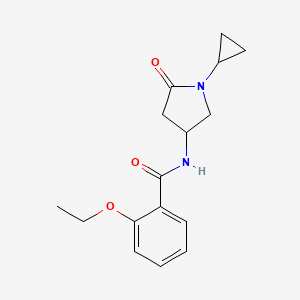
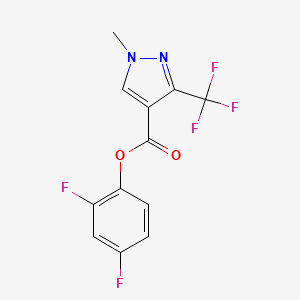
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2424444.png)
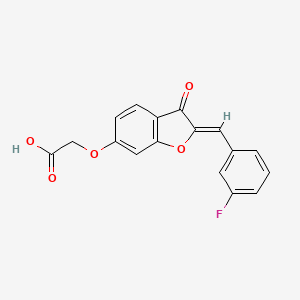
![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2424447.png)
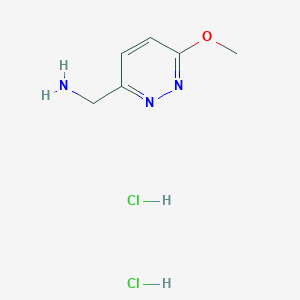
![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)
